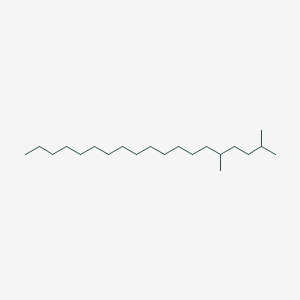
5-tert-Butyl 1-methyl L-valyl-L-glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-Butyl 1-methyl L-valyl-L-glutamate is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl group, a methyl group, and valyl and glutamate residues. This compound is often used in peptide synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl 1-methyl L-valyl-L-glutamate typically involves the esterification of L-glutamic acid with tert-butyl alcohol and methyl alcohol. The reaction is catalyzed by an acid, such as hydrochloric acid, to form the ester. The process involves the following steps:
Esterification: L-glutamic acid is reacted with tert-butyl alcohol and methyl alcohol in the presence of hydrochloric acid.
Purification: The resulting ester is purified through crystallization or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of L-glutamic acid are esterified with tert-butyl alcohol and methyl alcohol.
Continuous Purification: The ester is continuously purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-tert-Butyl 1-methyl L-valyl-L-glutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Oxides of the compound.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-tert-Butyl 1-methyl L-valyl-L-glutamate has several applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for complex molecules.
Biology: Studied for its role in protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Used in the production of pharmaceuticals and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 5-tert-Butyl 1-methyl L-valyl-L-glutamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, influencing their activity.
Pathways Involved: It affects metabolic pathways related to amino acid synthesis and degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutamic Acid 5-tert-Butyl 1-Methyl Ester Hydrochloride: A similar compound with a slightly different structure.
L-Valyl-L-glutamate: Another amino acid derivative with similar properties.
Uniqueness
5-tert-Butyl 1-methyl L-valyl-L-glutamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
65895-25-2 |
|---|---|
Molekularformel |
C15H28N2O5 |
Molekulargewicht |
316.39 g/mol |
IUPAC-Name |
5-O-tert-butyl 1-O-methyl (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]pentanedioate |
InChI |
InChI=1S/C15H28N2O5/c1-9(2)12(16)13(19)17-10(14(20)21-6)7-8-11(18)22-15(3,4)5/h9-10,12H,7-8,16H2,1-6H3,(H,17,19)/t10-,12-/m0/s1 |
InChI-Schlüssel |
WYYKQULRDPWYKG-JQWIXIFHSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)OC)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid](/img/structure/B14474721.png)
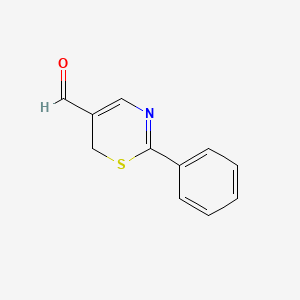
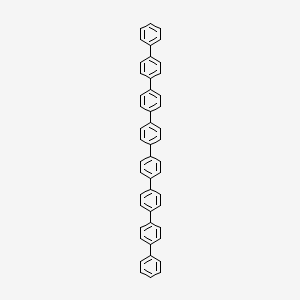
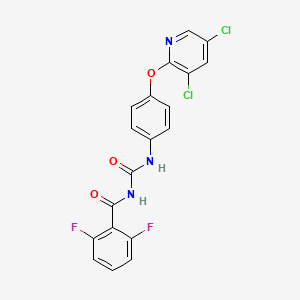
![4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine](/img/structure/B14474753.png)




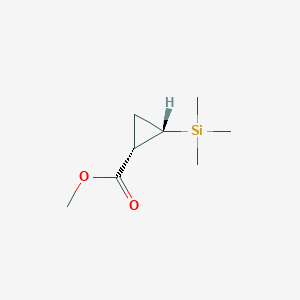
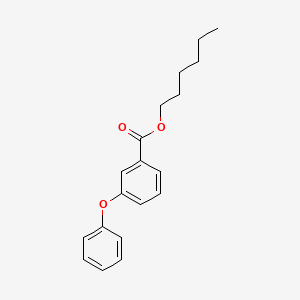
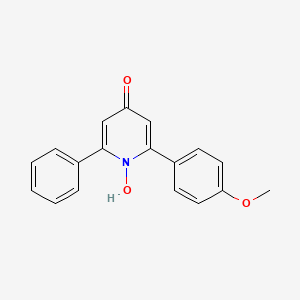
![{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14474802.png)
